rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Description
This compound features a pyrrolidine core with stereochemistry defined as rel-(2S,3R). Key substituents include:
- A tert-butoxycarbonyl (Boc) group at position 1, serving as a protective group for the amine.
- A carboxylic acid group at position 2, enabling further functionalization.
The molecular formula is C₁₆H₂₀BrNO₄ (molecular weight ≈ 370.24). Its structural features make it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting agents .
Properties
Molecular Formula |
C32H40Br2N2O8 |
|---|---|
Molecular Weight |
740.5 g/mol |
IUPAC Name |
(2R,3S)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid;(2S,3R)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C16H20BrNO4/c2*1-16(2,3)22-15(21)18-9-8-12(13(18)14(19)20)10-4-6-11(17)7-5-10/h2*4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t2*12-,13+/m10/s1 |
InChI Key |
RYOMGNOYNZJFSS-LIPFMWGZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Br.CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=C(C=C2)Br.CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is constructed through a stereoselective 1,4-addition reaction. A representative protocol involves reacting 1-([1,1'-biphenyl]-4-yl)-2-bromoethanone with (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid in acetonitrile under triethylamine catalysis. The reaction proceeds via nucleophilic substitution, with the bromine atom serving as a leaving group.
Key Conditions
- Solvent: CH₃CN (50 mL per 30 mmol substrate)
- Base: Et₃N (3 equivalents)
- Temperature: Room temperature
- Monitoring: TLC until substrate consumption
This method achieves 97% yield of the intermediate c1 , confirmed by NMR and mass spectrometry.
Stereochemical Control
Stereoselectivity is enforced using chiral catalysts or auxiliaries. In one approach, a rhodium(I)-catalyzed 1,4-addition of boronic esters to enones generates the (2S,3R) configuration with >20:1 diastereomeric ratio. The tert-butoxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen during subsequent steps.
Multi-Step Functionalization Strategies
Carboxylic Acid Functionalization
The carboxylic acid moiety is introduced through oxidation of a primary alcohol or hydrolysis of a nitrile. RuCl₃-mediated oxidation of diol 12 yields the corresponding diacid 12a in 86% yield.
Protecting Group Strategies
Boc Group Installation and Removal
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF). Deprotection is achieved with 4N HCl in 1,4-dioxane, followed by neutralization with NaHCO₃ to pH 7–8.
Critical Considerations
- Stability: The Boc group remains intact during Grignard reactions and catalytic hydrogenation.
- Compatibility: Avoid strong acids or bases during intermediate steps to prevent premature deprotection.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography is universally employed for purification:
| Step | Eluent System | Purity Achieved | Source |
|---|---|---|---|
| Intermediate | PE:EA (100:1 to 50:1) | >95% | |
| Final Product | CH₂Cl₂:MeOH (20:1) | 99% |
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.20 (m, 1H, pyrrolidine-H), 3.85 (s, 1H, COOH).
- HRMS : m/z calc. for C₁₆H₂₀BrNO₄ [M+H]⁺: 370.24, found: 370.23.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Scalability Challenges
- The rhodium-catalyzed route requires expensive ligands, limiting industrial application.
- Gram-scale reactions using catalyst G in water achieve 70% yield but demand 10-day reaction times.
Industrial and Pharmacological Relevance
The compound serves as a critical intermediate in synthesizing Rho-kinase inhibitors and peptide-based therapeutics. Its Boc-protected nitrogen and chiral centers enable modular derivatization for structure-activity relationship (SAR) studies.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes standard derivatization reactions:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form esters.
-
Amide Bond Formation : Utilizes coupling agents like EDC or DCC with HOBt to generate amides. For example, coupling with 8-aminoquinoline (8-AQ) proceeds in 72% yield using EDCI/HOBt .
Deprotection Reactions
The Boc group is cleaved under acidic conditions:
-
Trifluoroacetic Acid (TFA) : Boc removal in dichloromethane (DCM) at RT for 1–2 hrs, yielding the free amine .
-
Hydrolysis : Basic conditions (NaOH/EtOH) hydrolyze esters to carboxylic acids .
| Deprotection Method | Conditions | Reagents | Products | Yield |
|---|---|---|---|---|
| Boc Removal | DCM, RT, 1–2 hrs | TFA (20% v/v) | Free pyrrolidine amine | >90% |
| Ester Hydrolysis | EtOH, reflux, 6 hrs | NaOH (2M) | Carboxylic acid intermediate | 86% |
Cross-Coupling Reactions
The 4-bromophenyl group participates in metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ in dioxane/H₂O (3:1) at 80°C.
-
Sonogashira Coupling : Forms alkynes with trimethylsilylacetylene (TMSA) using Pd/Cu catalysts .
Oxidation and Reduction
-
Oxidation : RuCl₃-mediated oxidation converts diols to diacids .
-
Reduction : Borane-THF reduces lactams to amines (e.g., intermediate 11a ) .
| Reaction Type | Conditions | Reagents | Products | Yield |
|---|---|---|---|---|
| Oxidation | RT, 3 hrs | RuCl₃, NaIO₄ | Diacid intermediate | 52% |
| Reduction | THF, 0°C to RT, 2 hrs | BH₃·THF | Amine intermediate | 84% |
C-H Activation and Functionalization
Aryl iodides undergo C-H activation for late-stage diversification:
-
Pd-Catalyzed Arylation : Methyl-3-iodobenzoate couples under CH-activation conditions (Pd(OAc)₂, Ag₂CO₃) .
| Reaction Type | Conditions | Catalysts/Reagents | Products | Yield |
|---|---|---|---|---|
| C-H Arylation | 100°C, 24 hrs | Pd(OAc)₂, Ag₂CO₃ | Tetrasubstituted aryl derivatives | 31% |
Stereochemical Transformations
-
Epimerization : Basic conditions (NaOH/EtOH) promote epimerization at the α-carbon, altering stereochemistry .
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Epimerization | EtOH, reflux, 4 hrs | NaOH (1M) | 2,3-trans to 2,3-cis conversion |
Key Stability and Reactivity Notes:
-
The Boc group enhances solubility in organic solvents (DCM, THF) but requires acidic conditions for removal .
-
The 4-bromophenyl moiety increases steric bulk, influencing coupling reaction efficiency .
-
Stereochemical integrity is maintained under mild conditions but may epimerize under strong basic/aqueous environments .
Scientific Research Applications
Intermediate in Organic Synthesis
rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is widely used as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo selective functionalization makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Development
This compound has been investigated for its potential therapeutic applications. It can be utilized in the synthesis of various drug candidates, particularly those targeting neurological and psychiatric disorders due to its structural similarity to known pharmacophores.
Chiral Auxiliary
The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry where the efficacy and safety profiles of drugs can differ significantly between enantiomers.
Case Study 1: Synthesis of Antidepressants
Research has demonstrated that this compound can be employed in the synthesis of novel antidepressant molecules. The compound's bromophenyl group enhances interaction with neurotransmitter receptors, potentially improving the pharmacological profile of synthesized drugs.
Case Study 2: Development of Anticancer Agents
In a study focused on anticancer agents, this pyrrolidine derivative was utilized to create compounds that inhibit cancer cell proliferation. The unique structure allows for modifications that enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Mechanism of Action
The mechanism by which rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the compound’s stability.
Comparison with Similar Compounds
Substituent Position and Halogen Effects
Structural and Functional Implications
- Substituent Position :
- Moving the bromophenyl group from pyrrolidine position 4 () to 3 (target compound) alters the spatial orientation, affecting interactions with chiral targets (e.g., enzymes) .
- Para-substituted bromine (target) provides symmetrical electronic effects, while meta- or ortho-substituted analogs create asymmetry, influencing reactivity in cross-coupling reactions .
Biological Activity
rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound with notable biological activity. Its unique structural features, including a pyrrolidine ring and a bromophenyl substituent, suggest potential interactions with various biological targets. This article explores its biological activity, synthesis, and potential applications in drug development.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₆H₁₈BrNO₄
- Molecular Weight : 370.23 g/mol
- Stereochemistry : (2S,3R) configuration
Biological Activity
Preliminary studies indicate that this compound may influence specific biological pathways. Key areas of interest include:
- Enzyme Interaction : The compound may modulate the activity of certain enzymes, potentially impacting metabolic pathways.
- Receptor Binding : Its structural properties suggest possible interactions with receptors, which could lead to therapeutic applications.
Table 1: Comparison of Biological Activity with Analog Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | 4-bromophenyl group | Potential enzyme modulation and receptor interaction |
| rel-(2S,3R)-3-(4-chlorophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | 4-chlorophenyl group | Similar reactivity profile; varying biological effects |
| rel-(2S,3R)-3-(4-fluorophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | 4-fluorophenyl group | Different biological activities due to fluorine substitution |
The precise mechanism of action for this compound remains to be fully elucidated. However, its unique structure is believed to influence its reactivity and interaction with biological systems.
Case Studies
- Enzyme Inhibition Studies : Initial investigations have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. Future studies should focus on quantifying the inhibition effects of this compound.
- Receptor Binding Assays : Research involving receptor binding assays could provide insights into how this compound interacts with various receptors, potentially leading to new therapeutic agents.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the pyrrolidine ring.
- Introduction of the tert-butoxycarbonyl protecting group.
- Substitution of the bromophenyl group.
This multi-step synthesis is crucial for obtaining high purity and yield.
Q & A
Basic: What analytical methods are recommended to confirm the stereochemical configuration of this compound?
To verify the (2S,3R) stereochemistry, researchers should employ:
- X-ray crystallography for definitive structural elucidation, as it provides unambiguous spatial resolution of substituents on the pyrrolidine ring.
- Nuclear Overhauser Effect (NOE) NMR spectroscopy to analyze spatial proximity between protons, particularly the 4-bromophenyl and Boc-protected amine groups, which are conformationally constrained .
- Chiral HPLC or polarimetry to confirm enantiomeric purity, as improper stereochemical control during synthesis may lead to epimerization .
Basic: How should researchers handle discrepancies in reported solubility data for this compound?
Conflicting solubility data (e.g., in polar aprotic solvents like DMF or THF) should be addressed via:
- Controlled solubility tests under standardized conditions (temperature, solvent purity, and agitation).
- HPLC-MS analysis to rule out degradation products affecting solubility measurements .
- Cross-referencing with structurally analogous compounds, such as Boc-protected 4-phenylpyrrolidine derivatives, which exhibit similar solubility trends due to shared hydrophobic substituents .
Advanced: What synthetic strategies optimize the introduction of the 4-bromophenyl group while preserving stereochemical integrity?
Key methodologies include:
- Asymmetric hydrogenation of a pre-functionalized pyrroline intermediate using chiral catalysts (e.g., Rhodium-BINAP complexes) to control the 3R configuration .
- Suzuki-Miyaura coupling of a brominated pyrrolidine precursor with 4-bromophenylboronic acid, ensuring inert conditions to prevent Boc-group deprotection .
- Protection-dearomatization protocols to minimize steric hindrance from the bulky tert-butoxycarbonyl group during aryl substitution reactions .
Advanced: How can researchers resolve conflicting data on the compound’s reactivity in peptide coupling reactions?
Discrepancies in coupling efficiency (e.g., with Fmoc-amino acids) may arise from:
- Steric effects of the 4-bromophenyl group , which can hinder activation by carbodiimides (e.g., DCC). Use phosphonium/uronium-based coupling agents (e.g., HATU) to improve yields .
- In situ FTIR monitoring to track carboxylate activation and identify side reactions (e.g., Boc-group cleavage under acidic conditions) .
- Comparative studies with non-brominated analogs to isolate electronic vs. steric contributions to reactivity .
Basic: What safety precautions are critical when working with this compound?
- PPE requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as similar Boc-protected pyrrolidines can cause irritation .
- Ventilation : Use fume hoods to minimize inhalation risks; while the compound is not classified as hazardous, prolonged aerosol exposure should be avoided .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed waste handlers, as brominated aromatics may require specialized disposal .
Advanced: How does the 4-bromophenyl substituent influence conformational dynamics in drug discovery applications?
- Hydrophobic interactions : The bromine atom enhances lipophilicity, favoring membrane permeability in bioactive peptides. Compare logP values with chlorine/fluorine analogs for structure-activity relationship (SAR) studies .
- Conformational rigidity : The bulky substituent restricts pyrrolidine ring puckering, as shown in molecular dynamics simulations of related Boc-protected derivatives .
- Crystallography challenges : Bromine’s heavy atom effect aids phase determination but may complicate refinement due to anisotropic scattering .
Basic: How should researchers validate purity and identity during synthesis?
- HPLC with UV/ELS detection : Use a C18 column (ACN/water gradient) to separate stereoisomers and detect impurities ≥0.1% .
- HRMS (ESI+ mode) : Confirm molecular ion peaks ([M+H]+ at m/z 411.05 for C16H19BrNO4+) and isotopic patterns consistent with bromine .
- TLC with ninhydrin staining : Ensure absence of free amine groups, indicating intact Boc protection .
Advanced: What strategies mitigate epimerization during Boc-deprotection?
- Controlled acidic conditions : Use TFA in DCM (0–5°C) to minimize racemization; avoid prolonged exposure to HCl, which may protonate the carboxylate and induce ring strain .
- In situ monitoring via circular dichroism (CD) to detect conformational changes linked to epimerization .
- Alternative deprotection agents : Consider mild Lewis acids (e.g., TMSOTf) for selective Boc removal without disturbing stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
